- Characterization of spatially addressable libraries: stereoisomer analysis of tetrahydro-β-carbolines as an exampleJournal of Combinatorial Chemistry, 1999, 1(6), 461-466,
Cas no 104-15-4 (4-methylbenzene-1-sulfonic acid)
P-toluenesulfonic acid(4-Methylbenzenesulfonic acid)It is a strong organic acid without oxidation,Acid is Benzoic acid Million times.White needle or powder crystal,Deliquescent,Soluble in water\Alcohols and other polar solvents.Will make the paper\Carbonization occurs due to dehydration of wood, etc.
104-15-4 structure
4-methylbenzene-1-sulfonic acid Properties
Names and Identifiers
-
- 4-Methylbenzenesulfonic acid
- Methylbenzenesulfonic acid
- PTSA
- toluene-4-sulfonic acid
- Toluenesulfonic acid
- Tosic acid
- P-Toluene Sulfonic Acid
- p-Toluenesulfonic acid monohydrate
- P-Toluene Sulphonic Acid
- para toluene sulfonic acid
- para toluene sulphonic acid
- PTS ACID
- TL65
- TsOH
- TL65LS
- TSA-95
- Tsa-hp
- Tsa-mh
- TSA-65W
- TSA-65M
- Eltesol
- 对甲苯磺酸生产厂家
- 对甲苯磺酸
- p-Toluenesulfonic acid
- PARATOLUENE SULPHONIC ACID
- p-tolylsulfonicacid
- PTSA 70
- toluene-4-sulphonic
- Toluene-p-sulfonate
- toluenesulfonicacid,liquid,withmorethan5%freesulfuricacid
- 4-methylbenzene-1-sulfonic acid
- 4-Toluenesulfonicacid
- SULTAMICILLIN IMPURITY B (EP IMPURITY)
- NSC167068
- P-TOLUENESULFONIC ACID [EP IMPURITY]
- p-Tolylsulfonic acid
- AT27303
- 4-toluene sulphonic acid
- 4methylbenzenesulfonic acid
- PARA-TOLUENE SULFONATE
- AS-82150
- p-Toluene-sulfonic acid
- C-250
- 4-methylphenylsulfonic acid
- 4-methylbenzene-sulfonic acid
- 4-methyl-benzene-sulphonic acid
- p-toluenesufonic acid
- Manro PTSA 65 LS
- para-toluene sulfonic acid
- QGV5ZG5741
- p-toluensulfonic acid
- TAYCATOX-300
- Manro PTSA 65 E
- rho-toluenesulfonic acid
- NCIOpen2_002932
- paratoluene-sulfonic acid
- p-Toluene sulfonate
- p- toluenesulfonic acid
- CYZAC-4040
- para-toluene-sulfonic acid
- p-toluene-sulphonic acid
- para-toluenesulfonic acid
- TIZANIDINE HYDROCHLORIDE IMPURITY I (EP IMPURITY)
- NCGC00248146-02
- SCHEMBL34
- para toluenesulphonic acid
- Kyselina p-toluenesulfonova
- 4-methylbenzenesulphonic acid
- NSC 167068
- TosicAcid
- NCGC00248146-03
- MFCD00064387
- SY011236
- Nacure 1040
- 4-methylbenzene sulfonic acid
- NSC2167
- Benzenesulfonic acid, methyl-
- CHEBI:27849
- WLN: WSQR D1
- Toluene sulfonic acid
- toluene p-sulfonic acid
- Kyselina p-toluensulfonova
- 25231-46-3
- p-toluenesuiphonic acid
- toluene p-sulphonic acid
- K-Cure 1040
- NACURE-1040
- p-toluene sulphonic acid
- InChI=1/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10
- Ts-OH
- p-Methylbenzenesulfonic acid
- CAS-104-15-4
- SR-01000944854
- Q-200514
- Q285878
- 4-Toluenesulfonic acid
- toluene-p-sulfonic acid
- BDBM50294029
- TosOH
- p-TsOH
- 4-methyl-benzenesulfonic acid
- 2(Or 4)-toluenesulphonic acid
- J-001117
- p-TSA
- pTsOH
- AE-848/00887005
- UNII-QGV5ZG5741
- p-toluyl sulphonic acid
- LISINOPRIL IMPURITY B [EP IMPURITY]
- p-toluenesulfonicacid
- 4-toluenesulphonic acid
- AC-794
- NSC-167068
- HSDB 2026
- DB-050363
- Toluene-4-sulphonic acid
- 4-sulphotoluene
- STL199173
- 4-11-00-00241 (Beilstein Handbook Reference)
- PTS-100
- paratoluene sulfonic acid
- ANASTROZOLE IMPURITY F (EP IMPURITY)
- TIZANIDINE HYDROCHLORIDE IMPURITY I [EP IMPURITY]
- TSU
- NCIOpen2_003096
- DTXCID406701
- Cyzac 4040
- p-tolu-enesulfonic acid
- toluene 4-sulfonic acid
- paratoluene sulphonic acid
- C06677
- Cyclophil P T S A
- P-TOLUENESULFONIC ACID
- SR-01000944854-1
- 1ST001660
- K-Cure 040
- p-toluensulphonic acid
- p-toluene-sulfonicacid
- AD-3302W
- Manro PTSA 65 H
- Toluen-4-sulfonsaeure
- para-toluenesulphonic acid
- Kyselina p-toluenesulfonova [Czech]
- ACTIVATOR-100T3
- Kyselina p-toluensulfonova [Czech]
- AKOS008966288
- NS00010519
- paratoluenesulphonic acid
- Toluenesulfonic acid (VAN)
- P-Toluene Sulfonic acid
- p-Toluolenesulfonic acid
- p-toluenylsulfonic acid
- paratoluensulfonic acid
- 4-methylphenylsulphonic acid
- para-toluensulfonic acid
- p-Toluenesulfonate
- CHEMBL541253
- CS-W019626
- ar-Toluenesulfonic acid
- F1908-0079
- Tosylic acid
- Toluene-4-sulfonic acid
- NCGC00248146-01
- p-toluenesulfonic acid (ptsa)
- DRYER-900
- TSA-MH
- para toluenesulfonic acid
- rho-toluene sulfonic acid
- p-Toluenesulphonic acid
- p-toluene sulfonicacid
- SULTAMICILLIN IMPURITY B [EP IMPURITY]
- 4-TOLUENE-SULFONIC ACID
- p-Methylphenylsulfonic acid
- EC 203-180-0
- Eltesol TSX
- 4-Toluenesulfinic acid sodium salt
- P-TOLUENESULFONIC ACID [MI]
- T0267
- DTXSID0026701
- 4-methyl-benzene sulphonic acid
- p-toluen sulfonic acid
- P-TOLUENESULFONIC ACID (EP IMPURITY)
- paratoluenesulfonic acid
- NSC-2167
- P-Toluene Sulfonic acid(monohydrate)
- BP-31081
- DB03120
- BRN 0472690
- EINECS 203-180-0
- Tos-OH
- NCGC00259913-01
- TSA-HP
- Tox21_202364
- Benzenesulfonic acid, 4-methyl-
- 4-toluene-sulphonic acid
- para-toluene sulphonic acid
- LISINOPRIL IMPURITY B (EP IMPURITY)
- ANASTROZOLE IMPURITY F [EP IMPURITY]
- 104-15-4
- AI3-26478
- toluene-p-sulphonic acid
- 4-Toluene sulfonic acid
- p -toluenesulfonic acid
- KC-1040
- 4-methyl benzene sulfonic acid
- +Expand
-
- MFCD00064387
- JOXIMZWYDAKGHI-UHFFFAOYSA-N
- 1S/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10)
- CC1=CC=C(C=C1)S(=O)(=O)O
Computed Properties
- 172.01900
- 1
- 3
- 1
- 172.019415
- 11
- 206
- 0
- 0
- 0
- 0
- 0
- 1
- 62.8
- 0
- 1.7
- 1.7
- 0
- 54.4
Experimental Properties
- 2.32250
- 62.75000
- 1.3825-1.3845
- dissolution
- 116 ºC
- 106~107℃
- 41 ºC
- DMSO (Slightly), Methanol (Slightly)
- Colorless monoclinic flake or columnar crystals
- Soluble in ethanol and ether, slightly soluble in water and hot benzene
- -0.43±0.50(Predicted)
- 1.07
4-methylbenzene-1-sulfonic acid Security Information
- 8
- S45-S26-S23
- III
- III
- R10; R34
- 8
- C
- 2585
- Flammable area
- III
- R10;R34
- 8
4-methylbenzene-1-sulfonic acid Customs Data
- 29163990
-
China Customs Code:
2904100000Overview:
2904100000 Derivatives containing only sulfo groups and their salts and ethyl esters.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2904100000 derivatives containing only sulpho groups, their salts and ethyl esters.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
4-methylbenzene-1-sulfonic acid Price
4-methylbenzene-1-sulfonic acid Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Solvents: Benzene ; 15 h, reflux
Reference
Synthetic Circuit 2
Reaction Conditions
Reference
- Synthesis of analogs of K-582A, an antibiotic heptapeptideInternational Journal of Peptide & Protein Research, 1985, 25(6), 640-7,
Synthetic Circuit 3
Reaction Conditions
1.1 Solvents: Acetonitrile
Reference
- Photochemical formation of methylenecyclopropane analogs. 11. Photochemical elimination of nitrogen from phenyl-substituted 1,4-dihydro-5-imino-5H-tetrazoles. Products of phenyl-substituted tris(imino)methane diradicalsChemische Berichte, 1985, 118(6), 2164-85,
Synthetic Circuit 4
Reaction Conditions
1.1 Solvents: Acetonitrile , Tetrahydrofuran ; 2 h, 50 - 60 °C; 50 °C → reflux; 70 - 80 °C
Reference
- Treatment of cystic fibrosis or the symptoms associatedd with cystic fibrosis, United States, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Solvents: Acetonitrile , Tetrahydrofuran ; rt → 37 °C; 33 - 37 °C
Reference
- Preparation of N-[4-chloro-2-hydroxy-3-(piperazine-1-sulfonyl)phenyl]-N'-(2-chloro-3-fluorophenyl)urea for treatment of cystic fibrosis, World Intellectual Property Organization, , ,
Synthetic Circuit 6
Reaction Conditions
Reference
- IL-8 receptor antagonist, World Intellectual Property Organization, , ,
Synthetic Circuit 7
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
1.1 Solvents: Toluene ; rt → 110 °C; 14 h, 110 °C
Reference
- Preparation of perindopril tert-butylamine salt, China, , ,
Synthetic Circuit 10
Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene
Reference
- Method for synthesis of (2S,3aS,7aS)-perhydroindole-2-carboxylic acid and esters as intermediates in the synthesis of perindopril, European Patent Organization, , ,
Synthetic Circuit 11
Reaction Conditions
1.1 Solvents: Toluene ; 100 - 118 °C
Reference
- Preparation of novel crystalline η (eta) form of perindopril erbumine, World Intellectual Property Organization, , ,
Synthetic Circuit 12
Reaction Conditions
1.1 Solvents: Toluene ; 100 - 118 °C
Reference
- Preparation of novel crystalline form of perindopril erbumine monohydrate, World Intellectual Property Organization, , ,
Synthetic Circuit 13
Reaction Conditions
1.1 Solvents: Acetic acid ; rt
1.2 Catalysts: Platinum ; rt
1.3 Reagents: Hydrogen ; 5 bar, rt
1.4 Solvents: Toluene ; reflux
1.2 Catalysts: Platinum ; rt
1.3 Reagents: Hydrogen ; 5 bar, rt
1.4 Solvents: Toluene ; reflux
Reference
- Method for synthesis of (2S,3aS,7aS)-perhydroindole-2-carboxylic acid and esters as intermediates in the synthesis of perindopril, European Patent Organization, , ,
Synthetic Circuit 14
Reaction Conditions
Reference
- Pharmaceutical intermediate for synthesizing ace inhibitors and the use thereof, United States, , ,
Synthetic Circuit 15
Reaction Conditions
Reference
- Preparation of amino acid-derived intermediates in the synthesis of ACE inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 16
Reaction Conditions
Reference
- Configuration and preferential solid-state conformations of perindoprilat (S-9780). Comparison with the crystal structures of other ACE inhibitors and conclusions related to structure-activity relationshipsJournal of Medicinal Chemistry, 1991, 34(2), 663-9,
Synthetic Circuit 17
Reaction Conditions
Reference
- Preparation of perindopril via acylation of perhydroindolecarboxylate with N-[(ethoxycarbonyl)butyl]alanine, European Patent Organization, , ,
Synthetic Circuit 18
Reaction Conditions
Reference
- Racemate separation of optically active bicyclic imino-α-carboxylic acids, Federal Republic of Germany, , ,
Synthetic Circuit 19
Reaction Conditions
1.1 Solvents: Methanol , Dichloromethane ; 0 °C; 1 h, 0 °C
Reference
- Influence of Anion-Binding Schreiner's Thiourea on DMAP Salts: Synergistic Catalysis toward the Stereoselective Dehydrative Glycosylation from 2-DeoxyhemiacetalsJournal of Organic Chemistry, 2021, 86(1), 1253-1261,
Synthetic Circuit 20
Synthetic Circuit 21
Reaction Conditions
1.1 Solvents: Toluene ; 60 °C; 1 h, 60 °C
Reference
- Co-initiated hyperbranched-polydendron building blocks for the direct nanoprecipitation of dendron-directed patchy particles with heterogeneous surface functionalityPolymer Chemistry, 2018, 9(14), 1767-1771,
Synthetic Circuit 22
Synthetic Circuit 23
Synthetic Circuit 24
Synthetic Circuit 25
Synthetic Circuit 26
Synthetic Circuit 27
Synthetic Circuit 28
Synthetic Circuit 29
Synthetic Circuit 30
Synthetic Circuit 31
Reaction Conditions
1.1 Solvents: Tetrahydrofuran ; rt
Reference
- Monodisperse Cyclic Polymer Mechanochemistry: Scission Kinetics and the Dynamic Memory Effect with Ultrasonication and Ball-Mill GrindingJournal of the American Chemical Society, 2023, 145(33), 18432-18438,
Synthetic Circuit 32
Synthetic Circuit 33
Synthetic Circuit 34
Synthetic Circuit 35
Reaction Conditions
1.1 Solvents: Toluene ; heated
1.2 Solvents: Toluene ; heated; rt
1.2 Solvents: Toluene ; heated; rt
Reference
- UV-cured hyperbranched polyester polythiol(H20-SH)-epoxy acrylate networks: Preparation, thermal and mechanical propertiesJournal of Macromolecular Science, 2017, 54(10), 662-668,
Synthetic Circuit 36
Synthetic Circuit 37
Synthetic Circuit 38
Synthetic Circuit 39
Synthetic Circuit 40
Synthetic Circuit 41
Synthetic Circuit 42
Reaction Conditions
Reference
- Corrigendum to "Sustained localized presentation of RNA interfering molecules from in situ forming hydrogels to guide stem cell osteogenic differentiation" [Biomaterials 35/24 (2014) 6278-6286] [Erratum to document cited in CA161:090975]Biomaterials, 2017, 125,,
Synthetic Circuit 43
Synthetic Circuit 44
Synthetic Circuit 45
Synthetic Circuit 46
Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
Studies on the sulfonation of o-iodotoluene
Kinki Daigaku Kogakubu Kenkyu Hokoku,
1985,
19,
27-32
,
Synthetic Circuit 47
Reaction Conditions
1.1 Solvents: Benzene ; reflux
Reference
Using Peptidic Inhibitors to Systematically Probe the S1' Site of Caspase-3 and Caspase-7
Organic Letters,
2005,
7(16),
3529-3532
,
Synthetic Circuit 48
Reaction Conditions
1.1 Solvents: Toluene ; 24 h, reflux
Reference
Design, synthesis, and evaluation of cystargolide-based β-lactones as potent proteasome inhibitors
European Journal of Medicinal Chemistry,
2018,
157,
962-977
,
Synthetic Circuit 49
Reaction Conditions
1.1 Solvents: Toluene ; reflux
Reference
Microwave-Enhanced Copper-Catalyzed N-Arylation of Free and Protected Amino Acids in Water
Journal of Combinatorial Chemistry,
2007,
9(2),
204-209
,
Synthetic Circuit 50
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
1.2 Reagents: Ammonium hydroxide Solvents: Water
1.2 Reagents: Ammonium hydroxide Solvents: Water
Reference
Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes
Organic Process Research & Development,
2014,
18(6),
744-750
,
Synthetic Circuit 51
Reaction Conditions
1.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
Reference
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Journal of Organic Chemistry,
2005,
70(15),
5869-5879
,
Synthetic Circuit 52
Reaction Conditions
1.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
1.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
2.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
1.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
2.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
Reference
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Journal of Organic Chemistry,
2005,
70(15),
5869-5879
,
Synthetic Circuit 53
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
2.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
2.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
Reference
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Journal of Organic Chemistry,
2005,
70(15),
5869-5879
,
Synthetic Circuit 54
Reaction Conditions
1.1 Solvents: Methanol ; 50 °C
2.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
2.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
Reference
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Journal of Organic Chemistry,
2005,
70(15),
5869-5879
,
Synthetic Circuit 55
Reaction Conditions
1.1 Reagents: Lithium tert-butoxide Solvents: Toluene
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; pH 12 - 13
1.4 overnight, rt; 2 h, 60 °C
2.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; pH 12 - 13
1.4 overnight, rt; 2 h, 60 °C
2.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
Reference
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Journal of Organic Chemistry,
2005,
70(15),
5869-5879
,
Synthetic Circuit 56
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
2.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
2.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
2.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
2.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
Reference
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Journal of Organic Chemistry,
2005,
70(15),
5869-5879
,
Synthetic Circuit 57
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0.75 h, 24 °C; 22 h, 20 °C
2.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
2.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
2.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
2.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
Reference
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Journal of Organic Chemistry,
2005,
70(15),
5869-5879
,
Synthetic Circuit 58
Reaction Conditions
1.1 Reagents: Lithium tert-butoxide Solvents: Toluene
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; pH 12 - 13
1.4 overnight, rt; 2 h, 60 °C
2.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
3.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
3.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
4.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; pH 12 - 13
1.4 overnight, rt; 2 h, 60 °C
2.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
3.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
3.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
4.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
Reference
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Journal of Organic Chemistry,
2005,
70(15),
5869-5879
,
Synthetic Circuit 59
Reaction Conditions
1.1 Solvents: Ethanol ; 2 h, 60 °C; 6 h, 60 °C → 25 °C; 18 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0.75 h, 24 °C; 22 h, 20 °C
3.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
3.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
4.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0.75 h, 24 °C; 22 h, 20 °C
3.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
3.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
4.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
Reference
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Journal of Organic Chemistry,
2005,
70(15),
5869-5879
,
Synthetic Circuit 60
Reaction Conditions
1.1 Reagents: Triethylamine , Sodium sulfate Solvents: tert-Butyl methyl ether ; 0.17 h, 5 °C; 24 h, rt
2.1 Reagents: Lithium tert-butoxide Solvents: Toluene
2.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
2.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; pH 12 - 13
2.4 overnight, rt; 2 h, 60 °C
3.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
4.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
4.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
5.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
2.1 Reagents: Lithium tert-butoxide Solvents: Toluene
2.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
2.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; pH 12 - 13
2.4 overnight, rt; 2 h, 60 °C
3.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
4.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
4.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
5.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
Reference
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Journal of Organic Chemistry,
2005,
70(15),
5869-5879
,
Synthetic Circuit 61
Reaction Conditions
1.1 Reagents: Lithium tert-butoxide Solvents: Toluene
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water
2.1 Solvents: Ethanol ; 2 h, 60 °C; 6 h, 60 °C → 25 °C; 18 h, rt
3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0.75 h, 24 °C; 22 h, 20 °C
4.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
4.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
5.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water
2.1 Solvents: Ethanol ; 2 h, 60 °C; 6 h, 60 °C → 25 °C; 18 h, rt
3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0.75 h, 24 °C; 22 h, 20 °C
4.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
4.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
5.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
Reference
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Journal of Organic Chemistry,
2005,
70(15),
5869-5879
,
4-methylbenzene-1-sulfonic acid Raw materials
- Benzyl alcohol
- Benzaldehyde
- 4-methylbenzene-1-sulfonic acid
- Cap B2 Solution [2,6-Lutidine-Acetonitrile (6:4)]
- 4-Dimethylaminopyridine
- 1,1-Dimethylethyl N-[4-[[6-chloro-3-[[[(2-chloro-3-fluorophenyl)amino]carbonyl]amino]-2-hydroxyphenyl]sulfonyl]-1-piperazinyl]carbamate
- ethyl (E)-2-(benzylideneamino)acetate
- Glycine, N-(phenylmethylene)-, methyl ester, (E)-
- methyl (1R,2S)-1-(tert-butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylate
- Deacetamidine Cyano Dabigatran Ethyl Ester
- Cyclopropanecarboxylicacid, 1-amino-2-ethenyl-, ethyl ester, (1R,2S)-rel-
- (1R,2S)-1-(tert-Butoxy)carbonylamino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester
- Di-tert-butyl dicarbonate
- (1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate
- (1R,2S)-Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate
- (+)-O,O’-Di-p-toluoyl-D-tartaric Acid
- 1H-Indole-2-carboxylic acid, 2,3,4,5,6,7-hexahydro-, phenylmethyl ester, (2S)-
- D-Tyrosine
- 2-Iodotoluene
- L-Leucine
- p-Toluenesulfonic acid monohydrate
- Glycine ethyl ester monohydrochloride
- 4-[[6-Chloro-3-[N'-(2-chloro-3-fluorophenyl)ureido]-2-hydroxyphenyl]sulfonyl]piperazine-1-carboxylic acid tert-butyl ester
- L-Valine
- ethyl (1R,2S)-1-amino-2-vinyl-cyclopropanecarboxylate
- methyl 4-methylbenzene-1-sulfonate
- (2S,3AS,7aS)-Octahydroindole-2-carboxylic acid
- (2E)-1,4-Dibromo-2-butene
- 2-methyl-2H-indazol-3-amine
4-methylbenzene-1-sulfonic acid Preparation Products
- Benzenesulfonic acid, 3-iodo-4-methyl- (103675-61-2)
- 5-iodo-2-methyl-benzenesulfonic acid (103675-62-3)
- 4-methylbenzene-1-sulfonic acid (104-15-4)
- Cap B2 Solution [2,6-Lutidine-Acetonitrile (6:4)] (108-48-5)
- 4-Dimethylaminopyridine (1122-58-3)
- Methyl 3-aminopropanoate (4138-35-6)
- Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate (429658-95-7)
- H-Leu-allyl ester·p-tosylate (45012-62-2)
- 3-methylbenzene-1-sulfonic acid (617-97-0)
- (1R,2S)-1-Amino-2-ethenylcyclopropanecarboxylic acid methyl ester (681260-04-8)
- Elubrixin (688763-64-6)
- 1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)- (83508-14-9)
- o-Toluenesulfonic Acid (88-20-0)
- prop-2-en-1-yl (2S)-2-amino-3-methylbutanoate (88224-01-5)
- benzyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate (97984-62-8)
- 2H-Indazol-3-amine, N,2-dimethyl- (97990-15-3)
4-methylbenzene-1-sulfonic acid Suppliers
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25KG,200KG,1000KG
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Wednesday, 11 December 2024 17:02
4-methylbenzene-1-sulfonic acid Related Literature
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Congmin Wang,Wenjia Zhao,Haoran Li,Liping Guo Green Chem. 2009 11 843
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Himabindu Battula,Moromi Nath,Sabyashachi Mishra,Subbalakshmi Jayanty RSC Adv. 2023 13 5134
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Alexander Zahariev,Boriana Tzaneva,Nikolay Kaloyanov,Yordanka Marcheva,Veneta Parvanova,Christian Girginov New J. Chem. 2021 45 12966
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Mohammad Taghi Nazeri,Ahmad Shaabani,Behrouz Notash Org. Biomol. Chem. 2021 19 3722
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Sudipta Ponra,K. C. Majumdar RSC Adv. 2016 6 37784
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Mohammad Taghi Nazeri,Ahmad Shaabani,Behrouz Notash Org. Biomol. Chem. 2021 19 3722
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L. W?ckel,A. Seifert,C. Mende,I. Roth-Panke,L. Kroll,S. Spange Polym. Chem. 2017 8 404
-
Kumaresh Ghosh,Tanushree Sen,Amarendra Patra New J. Chem. 2010 34 1387
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Geetha Bolla,Ashwini Nangia CrystEngComm 2018 20 6394
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Anil K. Hajare,Arun R. Jagdale,G. Gautham Shenoy,Neelima Sinha New J. Chem. 2016 40 4888
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104-15-4 (4-methylbenzene-1-sulfonic acid) Related Products
- 80-18-2(Methyl benzenesulfonate)
- 121-47-1(3-Aminobenzenesulfonic acid)
- 515-46-8(Ethyl benzenesulfonate)
- 39819-65-3(Benzenesulfonic acid,nickel(2+) salt (2:1))
- 5138-90-9(Sodium 4-chlorobenzenesulfonate)
- 6214-18-2(Benzenesulfonic acid,1-methylethyl ester)
- 57-11-4(Stearic acid)
- 70-55-3(4-Methylbenzenesulfonamide)
- 77-92-9(Citric acid)
- 80-40-0(Ethyl p-toluenesulfonate)
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(CAS:104-15-4)p-Toluenesulfonic acid
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(CAS:104-15-4)p-Toluenesulfonic acid
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